1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an oxadiazole ring, and a phenylthioethyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylthioethyl group: This step involves the reaction of the oxadiazole intermediate with a phenylthioethyl halide in the presence of a base such as potassium carbonate.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carboxylic acids or their derivatives.
Final coupling: The final step involves coupling the piperidine intermediate with the oxadiazole intermediate under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Coupling reagents: EDCI, HOBt.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, reduced oxadiazole derivatives.
Substitution products: Various nucleophile-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
- The unique combination of the oxadiazole ring, piperidine ring, and phenylthioethyl group in this compound gives it distinct chemical properties and potential applications that are not found in other similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-27(23,24)21-10-5-6-13(12-21)16(22)18-17-20-19-15(25-17)9-11-26-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYOUAFZUQBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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